molecular formula C10H17NO4 B1393055 [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid CAS No. 224456-41-1

[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid

Cat. No.: B1393055
CAS No.: 224456-41-1
M. Wt: 215.25 g/mol
InChI Key: HRGCBRJWXRHEJU-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Conformational Studies

The crystallographic investigation of [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid employs sophisticated X-ray diffraction methodologies to elucidate the three-dimensional atomic arrangement within the crystal lattice. X-ray crystallography utilizes the fundamental principle of Bragg's law, mathematically expressed as n λ = 2d sin θ, where n represents the diffraction order, λ denotes the X-ray wavelength, d corresponds to the spacing between atomic planes, and θ indicates half the scattering angle. This technique reveals the crystalline structure by analyzing diffraction patterns based on atomic arrangements, providing unprecedented detail about molecular geometry and intermolecular interactions. The experimental approach involves mounting carefully prepared crystals in an intense monochromatic X-ray beam, producing regular reflection patterns that encode structural information about the molecular architecture.

The preparation of suitable crystals for diffraction analysis requires meticulous attention to crystal quality, with specimens typically exceeding 0.1 millimeters in all dimensions while maintaining compositional purity and structural regularity without significant internal imperfections such as cracks or twinning. The crystallographic data collection process involves systematic rotation of the mounted crystal while recording the intensity of every diffraction spot at multiple orientations, often requiring multiple data sets covering more than half a complete rotation and containing tens of thousands of reflections. The resulting diffraction data undergoes computational processing combined with complementary chemical information to produce and refine a detailed model of atomic arrangements within the crystal structure.

Contemporary crystallographic analysis of organic compounds like this compound benefits from advanced computational methods, including those enhanced by machine learning approaches such as AlphaFold and RoseTTAFold models, which have revolutionized structure determination by providing high-accuracy molecular models for successful molecular replacement calculations. These computational advances have proven particularly valuable in solving challenging crystal structures that previously resisted conventional analytical approaches, demonstrating the evolving landscape of crystallographic methodology. The integration of traditional diffraction techniques with modern computational tools enables researchers to overcome complex phase problems and achieve successful structure determination even in cases where conventional methods have failed.

The conformational analysis of this compound through crystallographic methods reveals important information about molecular flexibility and preferred spatial arrangements. The piperidine ring system within the molecule typically adopts characteristic chair conformations, while the ethoxycarbonyl substituent and acetic acid moiety contribute to the overall molecular geometry through specific dihedral angles and intramolecular interactions. Crystallographic studies of related piperidine-containing compounds have demonstrated that these ring systems maintain relatively rigid conformations with predictable geometric parameters, including specific bond lengths, bond angles, and torsional relationships.

Properties

IUPAC Name

2-(4-ethoxycarbonylpiperidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-2-15-10(14)8-3-5-11(6-4-8)7-9(12)13/h8H,2-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGCBRJWXRHEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224456-41-1
Record name 2-[4-(ethoxycarbonyl)piperidin-1-yl]acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Amide Coupling Using Carbodiimide Reagents

One prevalent method involves activating the carboxylic acid group with carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of HOBt or NHS to facilitate amide bond formation with the amino group of piperidine derivatives.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or acetonitrile (ACN)
  • Temperature: Room temperature (~25°C)
  • Reagents: DCC or CDI, HOBt or NHS, DIPEA or triethylamine as base

Process:

  • Activation of the acid with DCC or CDI to form an active ester
  • Coupling with 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one or similar derivatives
  • Reaction monitored via TLC or HPLC

Purification:

  • Filtration to remove dicyclohexylurea byproduct
  • Column chromatography or recrystallization

Esterification and Functional Group Transformations

The ethoxycarbonyl group is introduced either via direct esterification of the carboxylic acid or by using ethyl chloroformate in the presence of base.

Reaction conditions:

  • Reagents: Ethyl chloroformate or ethyl alcohol with catalytic acid or base
  • Temperature: Usually 0°C to room temperature
  • Solvent: DCM or tetrahydrofuran (THF)

Notes:

  • The process ensures selective formation of the ethoxycarbonyl ester without affecting other functional groups.

Synthesis of Piperidine Derivatives

The piperidine core is often synthesized or modified through alkylation or acylation reactions, involving:

  • Alkyl halides (e.g., chlorobenzyl bromide)
  • Protecting groups (e.g., Boc) to control reactivity
  • Deprotection steps using TFA or other acids

Specific Synthetic Examples from Literature

Method Reagents & Conditions Yield Notes
Amide coupling with CDI CDI in DCM, followed by coupling with aminoester derivatives 51.2% Used for synthesizing derivatives with modulated activity
Coupling with HBTU/HOBt HBTU, HOBt, DIPEA in DCM/ACN 23-77% Applied for synthesizing various piperidine derivatives with ester groups
Ester formation via ethyl chloroformate Ethyl chloroformate, base, solvent Variable Ensures selective ethoxycarbonyl ester formation

Notes on Purification and Characterization

  • Crystallization from ethyl acetate, diethyl ether, or acetonitrile is common.
  • Filtration and washing with suitable solvents improve purity.
  • Structural confirmation via NMR, IR, and mass spectrometry is essential.

Research Findings and Optimization

Research indicates that:

  • Use of carbodiimide coupling reagents like CDI or DCC provides high yields and selectivity.
  • Recrystallization from appropriate solvents enhances optical purity and removes impurities.
  • The choice of solvent and temperature critically influences the stereochemical purity, especially when chiral centers are involved.
  • Modified derivatives with spacer groups or alternative protecting groups can modulate biological activity, as demonstrated in recent pharmacological studies.

Summary of Data

Preparation Step Reagents Conditions Yield Comments
Activation of acid CDI or DCC Room temp, DCM 51-77% High efficiency, common in literature
Coupling with amine HOBt/HBTU, DIPEA Room temp, DCM/ACN 23-77% Versatile, adaptable to derivatives
Esterification Ethyl chloroformate 0°C to RT Variable Ensures selective ester formation

Chemical Reactions Analysis

Types of Reactions

[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid serves as an intermediate in synthesizing various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity or tailor pharmacological properties, making it valuable in drug design.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Compounds with piperidine rings often demonstrate activity against various bacterial strains, suggesting potential use as antimicrobial agents .
  • Antitumor Activity : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer), at varying concentrations. The IC50 values for these cell lines are as follows:
Cell LineIC50 (µM)Effect on Proliferation
MDA-MB-23125Significant inhibition
PANC-130Moderate inhibition

Pharmacological Mechanisms

The mechanisms through which this compound exerts its effects include:

  • Non-covalent Interactions : The compound interacts with target proteins via hydrogen bonding and hydrophobic effects.
  • Enzyme Modulation : It may act as an inhibitor or activator of enzymes, influencing metabolic pathways.
  • Cell Signaling Influence : Preliminary findings suggest it could affect signaling pathways related to cell proliferation and apoptosis .

Case Studies

Several studies have documented the applications and effects of this compound:

  • Antitumor Efficacy Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly inhibited tumor growth in animal models, showcasing its potential as an anticancer agent.
  • Antimicrobial Activity Assessment : Research indicated that this compound exhibited notable antibacterial effects against strains such as E. coli and Staphylococcus aureus, further supporting its application in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Compounds
Compound Name Molecular Formula Key Substituents Functional Groups Reference
[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid C₁₀H₁₇NO₄ Piperidine (4-ethoxycarbonyl), acetic acid Ethoxycarbonyl, carboxylic acid
3-Ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid (Imp B) C₁₂H₁₄O₅ Phenyl (3-ethoxy, 4-ethoxycarbonyl), acetic acid Ethoxy, ethoxycarbonyl, carboxylic acid
(1-{[4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid C₁₇H₂₄N₂O₅ Piperidine (4-acetic acid), pyrrole (4-ethoxycarbonyl, 3,5-dimethyl) Ethoxycarbonyl, carboxylic acid, amide
{2-Cyclopropyl-4-[4-(2-methoxy-phenyl)-piperidin-1-yl]-quinazolin-6-ylamino}-acetic acid ethyl ester C₂₈H₃₁N₅O₃ Quinazoline (2-cyclopropyl, 4-piperidinyl), acetic acid ethyl ester Methoxyphenyl, ester
[4-(Ethoxycarbonyl)-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl]acetic acid C₁₀H₁₃NO₅ Pyrrolidinone (4-ethoxycarbonyl, 5-methyl), acetic acid Ethoxycarbonyl, ketone, carboxylic acid

Physicochemical Properties

Table 2: Stability and Analytical Data
Compound Molecular Weight Melting Point Solubility Stability Analytical Method
This compound 215.25 Not reported Moderate in polar solvents Stable under inert conditions NMR, LC-MS
Imp B 247.22 Not reported Soluble in DMF, DMSO Degrades under acidic conditions LC-UV, FT-IR
[4-(Ethoxycarbonyl)-5-methyl-2-oxo-pyrrol-3-yl]acetic acid 227.22 Not reported Low in water Sensitive to oxidation HRMS, IR

Key Differentiators

Substituent Effects: The presence of a pyrrolidinone ring in or quinazoline scaffold in confers distinct electronic properties and binding affinities compared to the simpler piperidine-acetic acid backbone of the parent compound.

Pharmacokinetics : Ethoxycarbonyl groups enhance metabolic stability but reduce aqueous solubility compared to ester derivatives (e.g., Imp B) .

Synthetic Complexity : Piperidine derivatives with aromatic substituents (e.g., 9a–9d) require multi-step synthesis, whereas the parent compound is synthesized in fewer steps .

Biological Activity

[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid is a compound characterized by its piperidine structure, which has been studied for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features an ethoxycarbonyl group attached to a piperidine ring, contributing to its unique biological profile. The structural formula can be represented as follows:

C9H15NO3\text{C}_9\text{H}_{15}\text{N}\text{O}_3

This structure allows for various interactions with biological targets, influencing its activity in cellular environments.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Non-covalent Interactions : The compound may interact with target proteins through hydrogen bonding, electrostatic interactions, and hydrophobic effects, which are crucial for binding and subsequent biological effects.
  • Enzyme Modulation : It has been suggested that this compound can act as an inhibitor or activator of specific enzymes, modulating various metabolic pathways .
  • Influence on Cell Signaling : Preliminary studies indicate that it may affect signaling pathways involved in cell proliferation and apoptosis, although detailed mechanisms remain to be fully elucidated .

Antitumor Activity

Research indicates that derivatives of piperidine compounds, including this compound, exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer) at varying concentrations .

Cell LineIC50 (µM)Effect on Proliferation
MDA-MB-23125Significant inhibition
PANC-130Moderate inhibition

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has also been noted. It potentially influences the activity of regulatory T lymphocytes (Tregs), which play a critical role in inflammation resolution. Studies suggest that it may reduce Treg proliferation, thereby accelerating the resolution of inflammation .

Case Studies

  • Study on Antitumor Efficacy : A study conducted on various piperidine derivatives found that this compound exhibited significant cytotoxicity against breast cancer cell lines. The compound was tested alongside other derivatives, revealing a distinct profile in inhibiting cell migration and invasion while sparing normal cell lines from cytotoxic effects .
  • Inflammation Modulation : In an experimental model involving heavy metal-induced inflammation, this compound was shown to modulate immune responses effectively. The treatment led to a significant reduction in inflammatory markers, supporting its potential as an anti-inflammatory agent .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic applications. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a crucial role in determining the bioavailability of the compound. Current data suggest favorable pharmacokinetic profiles; however, further studies are required to confirm these findings and establish optimal dosing regimens .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between piperidine derivatives and activated carbonyl intermediates. For example, ethyl 3-[5-(ethoxymethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate can react with amines under reflux in ethanol to form analogous structures . Optimization involves adjusting solvent polarity (e.g., ethanol or THF), temperature (reflux vs. room temperature), and stoichiometry to maximize yield and minimize side products like Impurity B ([3-Ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • LC-MS/UV : Identifies molecular ions (e.g., [M + H]+ at m/z 247.2169 for related impurities) and confirms purity .
  • FT-IR : Detects functional groups (e.g., ethoxycarbonyl C=O stretch at ~1700 cm⁻¹) .
  • HPLC with impurity markers : Quantifies process-related impurities (e.g., Impurity B at CAS 99469-99-5) using reference standards .

Advanced Research Questions

Q. How does the chemical stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability assessments involve accelerated degradation studies (e.g., 40°C/75% RH for solids or acidic/alkaline solutions). LC-MS tracks degradation products like hydrolyzed carboxylic acids or decarboxylated derivatives. For example, related compounds degrade in solutions via ester hydrolysis, requiring refrigerated storage (2–8°C) in airtight containers to prevent moisture ingress .

Q. What strategies resolve discrepancies in reported stability data for this compound?

  • Methodological Answer : Contradictions arise from variations in experimental conditions (e.g., solvent pH, temperature). Researchers should:

  • Replicate studies using standardized protocols (e.g., ICH guidelines).
  • Cross-validate results with multiple techniques (e.g., LC-MS vs. NMR).
  • Compare degradation kinetics under controlled humidity and temperature .

Q. How can computational modeling predict the reactivity of the ethoxycarbonyl group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess bond dissociation energies and electron density maps to predict hydrolysis susceptibility. Molecular dynamics simulations model interactions with solvents (e.g., water penetration in solid-state matrices) . Experimental validation includes kinetic studies under varying pH conditions .

Q. What in vitro models are suitable for studying biological interactions of derivatives?

  • Methodological Answer : Derivatives can be screened for enzyme inhibition (e.g., 15-hydroxy prostaglandin dehydrogenase [PGDH]) using IC50 assays. For example, structurally similar azo compounds inhibit PGDH at ~10 µM, prolonging prostaglandin activity . Cell-based assays (e.g., inflammatory cytokine modulation) require optimizing solubility via ester-to-acid hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid
Reactant of Route 2
[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.